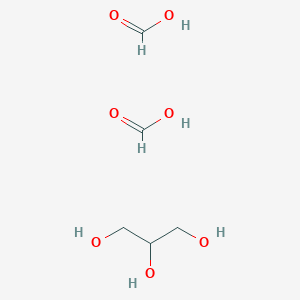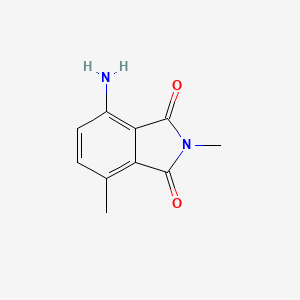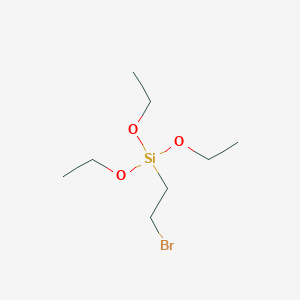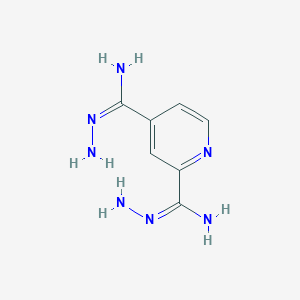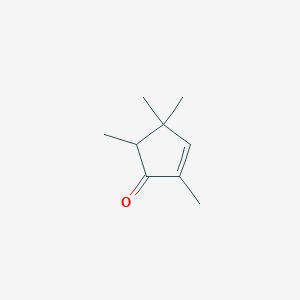
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with dimethyl phosphite in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of corresponding alcohols and phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, sodium hydroxide, or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-Chloro-1-(5-amino-2-nitrophenyl)ethenyl dim
Properties
CAS No. |
37913-84-1 |
|---|---|
Molecular Formula |
C10H10Cl2NO6P |
Molecular Weight |
342.07 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(5-chloro-2-nitrophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Cl2NO6P/c1-17-20(16,18-2)19-10(6-11)8-5-7(12)3-4-9(8)13(14)15/h3-6H,1-2H3/b10-6+ |
InChI Key |
IDPNIACAYBXBTJ-UXBLZVDNSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


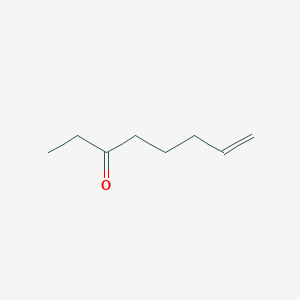

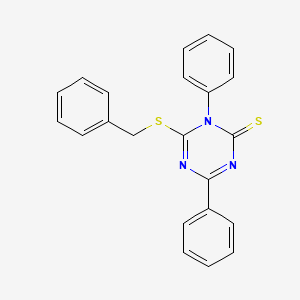
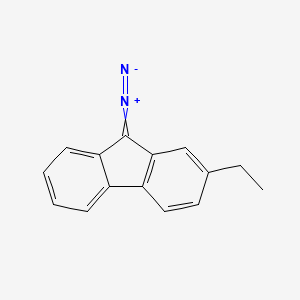
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
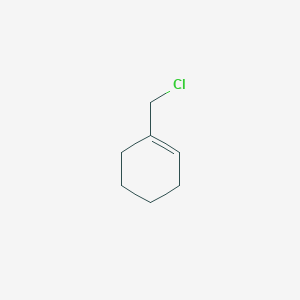
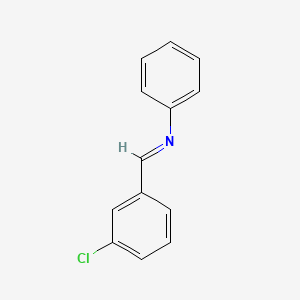

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
